molecular formula C15H18ClN3O2 B2397498 N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1226440-65-8

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2397498
CAS No.: 1226440-65-8
M. Wt: 307.78
InChI Key: VTZMXSTZVJZSJO-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be attached via an alkylation reaction using a suitable alkylating agent.

    Carboxamide Formation: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploring its therapeutic potential for treating various diseases and conditions.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide: Known for its unique structural features and biological activities.

    Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents, such as N-(2-(2-fluorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10-8-13(18-21-10)15(20)17-9-14(19(2)3)11-6-4-5-7-12(11)16/h4-8,14H,9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZMXSTZVJZSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=CC=C2Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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